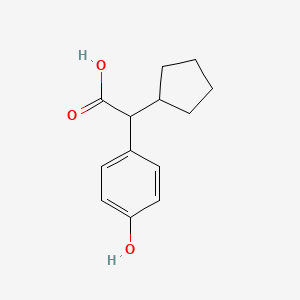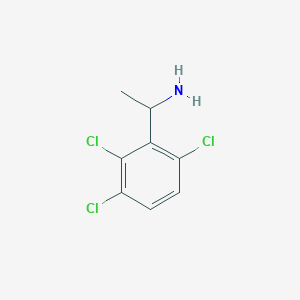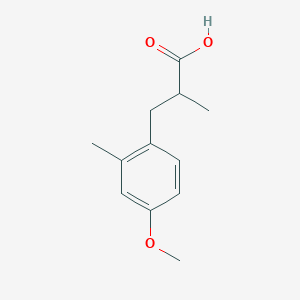
3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is an organic compound characterized by a phenyl ring substituted with a methoxy group at the 4-position and a methyl group at the 2-position, attached to a 2-methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors for the Grignard reaction and oxidation steps.
Continuous Flow Processes: Implementing continuous flow chemistry to enhance efficiency and yield.
Catalysis: Employing catalytic methods to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 3-(4-Hydroxy-2-methylphenyl)-2-methylpropanoic acid.
Reduction: 3-(4-Methoxy-2-methylphenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Medicine
Drug Development: Explored as a scaffold for the development of new pharmaceuticals.
Industry
Materials Science: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-2-methylphenyl)-2-methylpropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-2-methylpropanoic acid: Lacks the methyl group at the 2-position of the phenyl ring.
3-(4-Methoxy-2-methylphenyl)propanoic acid: Lacks the methyl group on the propanoic acid moiety.
Uniqueness
3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is unique due to the specific combination of substituents on the phenyl ring and the propanoic acid moiety, which can result in distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-methoxy-2-methylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-7-11(15-3)5-4-10(8)6-9(2)12(13)14/h4-5,7,9H,6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTVPKLQZNDWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl Spiro[2.2]pentane-1-carboxylate](/img/structure/B7901335.png)
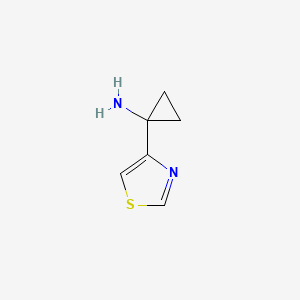
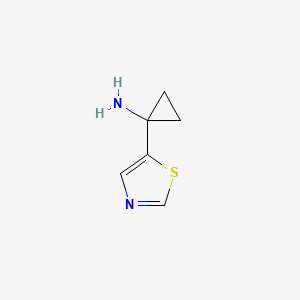
![1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine](/img/structure/B7901348.png)
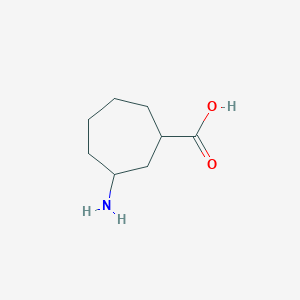
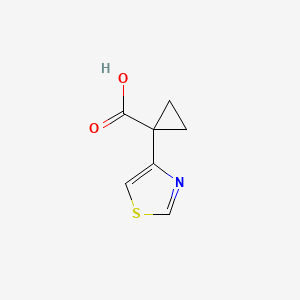
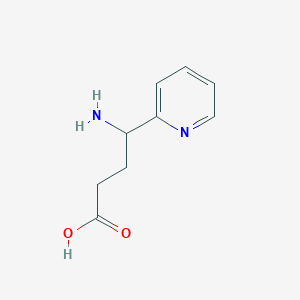
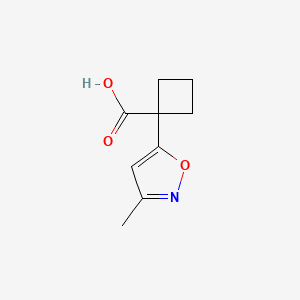
![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol](/img/structure/B7901376.png)
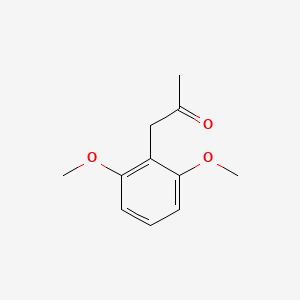
![5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B7901386.png)
